![molecular formula C17H26O2 B12579081 Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- CAS No. 215236-50-3](/img/structure/B12579081.png)
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-: is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the reaction .
Industrial Production Methods: Industrial production of this compound is challenging due to the need for specialized equipment and reaction conditions. The use of photochemistry in large-scale production requires careful control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major product is typically a ketone or carboxylic acid.
Reduction: The major product is an alcohol.
Substitution: The major product is a substituted bicyclic compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces .
Biology: In biological research, the compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules .
Medicine: The compound’s unique structure makes it a candidate for drug design, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased strength and flexibility .
Mecanismo De Acción
The mechanism of action of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane: Known for its use in pharmaceutical drug design.
Bicyclo[1.1.1]pentane: Used as a bioisostere in medicinal chemistry.
Uniqueness: Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- is unique due to its larger bicyclic structure, which provides distinct chemical and physical properties. This uniqueness allows for the exploration of new chemical spaces and the development of novel applications in various fields .
Propiedades
Número CAS |
215236-50-3 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
14-methoxybicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-16-ol |
InChI |
InChI=1S/C17H26O2/c1-19-16-12-14-10-8-6-4-2-3-5-7-9-11-15(13-16)17(14)18/h12-13,18H,2-11H2,1H3 |
Clave InChI |
SNMAJHYLFMKYLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)CCCCCCCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


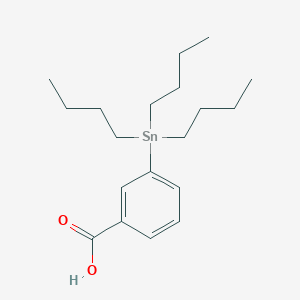
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
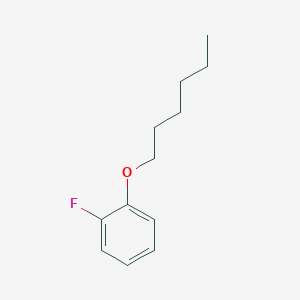
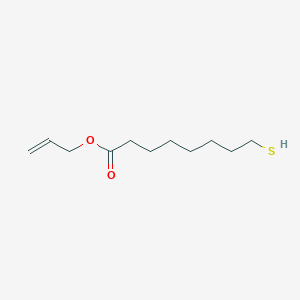
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

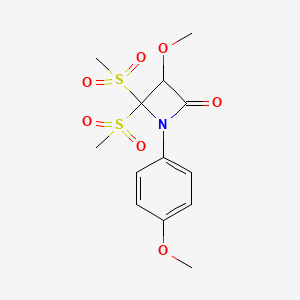
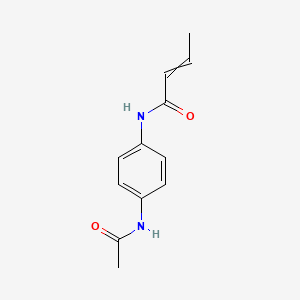
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)

